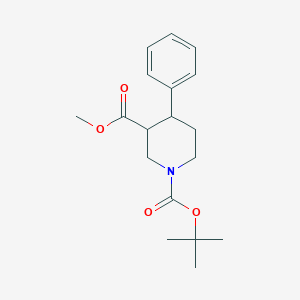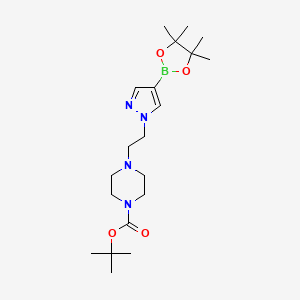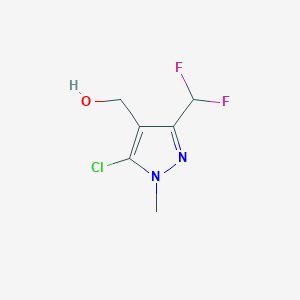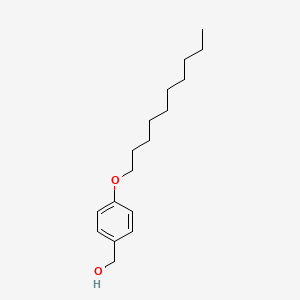![molecular formula C13H19N3O B8673372 1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B8673372.png)
1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone is a compound that features a piperazine ring, which is a common structural motif in medicinal chemistry
Métodos De Preparación
The synthesis of 1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone typically involves multiple steps. One common method starts with the methylation of piperazine hexahydrate, followed by hydrolysis, nitrosation, and reduction . Another approach involves the chlorination of methyl (diethanol)amine and subsequent cyclization of the resulting di(chloroethyl)amine in the presence of aqueous hydrazine .
Análisis De Reacciones Químicas
1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, such as tyrosine kinases, by binding to their active sites . This binding can disrupt the normal function of these enzymes, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
Comparación Con Compuestos Similares
1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone can be compared to other piperazine derivatives, such as:
4-(4-Methylpiperazin-1-yl)methyl]aniline: Used in the synthesis of tyrosine kinase inhibitors.
1-Amino-4-methylpiperazine: Employed in the preparation of various heterocyclic compounds.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are ligands for alpha1-adrenergic receptors and have therapeutic potential.
The uniqueness of this compound lies in its specific structural features and the range of applications it supports, particularly in the development of pharmaceuticals targeting specific molecular pathways.
Propiedades
Fórmula molecular |
C13H19N3O |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H19N3O/c1-10(17)12-4-3-11(9-13(12)14)16-7-5-15(2)6-8-16/h3-4,9H,5-8,14H2,1-2H3 |
Clave InChI |
LKODRJSXGUQDBN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iodo-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B8673305.png)











